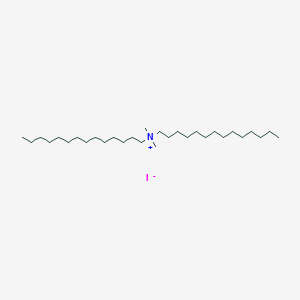
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 1 and 4, and a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone typically involves the reaction of 1,4-dimethoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent, and the aluminum chloride facilitates the formation of the acylium ion, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
Mechanism of Action
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interaction with biological molecules. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a phenyl group.
(1,4-Dimethoxynaphthalen-2-yl)(4-methoxyphenyl)methanone: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenyl group attached to the carbonyl carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
137789-68-5 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(1,4-dimethoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O3/c1-21-17-12-16(18(20)13-8-4-3-5-9-13)19(22-2)15-11-7-6-10-14(15)17/h3-12H,1-2H3 |
InChI Key |
NZAYSZKRXFLABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)



